N1-(2,4-difluorophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide
Description
N1-(2,4-difluorophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is a synthetic oxalamide derivative featuring a thiazolo[3,2-b][1,2,4]triazole core. This heterocyclic system is fused with a meta-tolyl (m-tolyl) substituent at the thiazole ring and linked via an ethyl group to the oxalamide moiety.
Properties
IUPAC Name |
N'-(2,4-difluorophenyl)-N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F2N5O2S/c1-12-3-2-4-13(9-12)18-26-21-28(27-18)15(11-31-21)7-8-24-19(29)20(30)25-17-6-5-14(22)10-16(17)23/h2-6,9-11H,7-8H2,1H3,(H,24,29)(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFDOWFNHZHYYIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=C(C=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F2N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds containing 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole have been found to exhibit significant biological activities. They are often involved in interactions with various biological receptors through hydrogen-bonding and dipole interactions.
Mode of Action
It’s known that compounds with similar structures can disrupt membrane integrity, thereby affecting mycelial growth. This disruption increases with the concentration of the compound.
Biochemical Analysis
Biological Activity
N1-(2,4-difluorophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on diverse sources, including its synthesis, mechanisms of action, and therapeutic applications.
Chemical Structure and Synthesis
The compound features a unique structural arrangement that includes a thiazolo[3,2-b][1,2,4]triazole moiety and oxalamide functional groups. The synthesis typically involves multi-step reactions starting from commercially available precursors. Key steps include:
- Formation of the oxalamide backbone : This is achieved by reacting oxalyl chloride with an appropriate amine.
- Introduction of the 2,4-difluorophenyl group : This requires nucleophilic substitution reactions using fluorinated aromatic compounds.
- Attachment of the thiazole and m-tolyl groups : These are introduced through coupling reactions often involving palladium-catalyzed techniques.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The presence of fluorine atoms enhances binding affinity to enzymes or receptors. The compound may modulate enzyme activities through competitive inhibition or allosteric modulation.
Antimicrobial Activity
Recent studies have highlighted the compound's antimicrobial properties. It was evaluated against various bacterial strains and demonstrated significant inhibitory effects. For instance:
- Minimum Inhibitory Concentration (MIC) values were determined for several strains, showing promising results against Staphylococcus aureus and Escherichia coli.
Anticancer Activity
The compound has also been assessed for its anticancer properties:
- Cell Viability Assays : In vitro studies showed that this compound exhibited substantial antiproliferative activity against breast and colon cancer cell lines.
- Mechanistic Insights : The mechanism appears to involve apoptosis induction and cell cycle arrest.
Data Summary
The following table summarizes key findings from various studies regarding the biological activity of the compound:
| Biological Activity | Tested Strains/Cells | IC50/MIC Values | Mechanism |
|---|---|---|---|
| Antimicrobial | S. aureus, E. coli | MIC: 16 μg/mL | Enzyme inhibition |
| Anticancer | Breast cancer cells | IC50: 12 μM | Apoptosis induction |
| Antifungal | Candida albicans | MIC: 32 μg/mL | Disruption of cell membrane |
Case Studies
- Antimicrobial Study : A study conducted by researchers at Monash University evaluated the compound's efficacy against a panel of pathogenic bacteria. The results indicated that the compound inhibited bacterial growth effectively at low concentrations.
- Anticancer Evaluation : A separate investigation focused on the effects of the compound on human cancer cell lines. The findings revealed a dose-dependent reduction in cell viability, suggesting potential for further development as an anticancer agent.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
Key structural analogs differ in substituents on the oxalamide’s aromatic rings and the heterocyclic core. Below is a comparative analysis:
Key Observations:
- Regulatory Status: S336 is the only analog with explicit regulatory approval (FEMA 4233) for flavor applications, highlighting the importance of substituent choice in safety and efficacy .
Q & A
Basic: What are the optimal synthetic routes for N1-(2,4-difluorophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide, and how can reaction conditions be optimized?
Answer:
Synthesis typically involves multi-step protocols:
- Step 1: Condensation of substituted phenyl precursors with ethylenediamine derivatives to form the oxalamide backbone.
- Step 2: Cyclization using a thiazolo-triazole scaffold, often via a one-pot reaction with catalysts like triethylamine in DMF at 80–100°C .
- Key parameters: Maintain pH 7–8 for cyclization, use anhydrous solvents, and monitor reaction progress via TLC. Yield optimization requires slow addition of reagents to minimize side products .
Basic: Which analytical techniques are critical for confirming the structural integrity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR to verify substituent positions and backbone connectivity (e.g., distinguishing m-tolyl vs. p-tolyl groups) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm molecular weight (expected ~450–460 g/mol) and fragmentation patterns .
- Infrared Spectroscopy (IR): Identify amide C=O stretches (~1650 cm⁻¹) and triazole/thiazole ring vibrations .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?
Answer:
- Variation of substituents: Synthesize analogs with halogen (F, Cl), alkyl (methyl), or methoxy groups at the phenyl or tolyl positions.
- Biological assays: Test analogs against cancer cell lines (e.g., MCF-7, HeLa) or microbial strains (e.g., S. aureus) to correlate substituent effects with activity .
- Computational modeling: Use molecular docking to predict interactions with targets like kinases or bacterial enzymes .
Advanced: How should researchers resolve contradictions in reported biological activity data for this compound class?
Answer:
- Cross-validation: Replicate assays under standardized conditions (e.g., MIC protocols for antimicrobial studies) .
- Purity verification: Ensure >95% purity via HPLC and exclude solvent residues (e.g., DMF) that may skew results .
- Structural analogs: Compare data with closely related compounds (e.g., 4-chlorophenyl vs. 2,4-difluorophenyl derivatives) to identify substituent-specific trends .
Basic: What are the recommended methods for assessing the compound’s solubility and formulation stability?
Answer:
- Solubility screening: Test in DMSO (stock solutions) and aqueous buffers (pH 4–8) with co-solvents like PEG-400 .
- Stability studies: Use HPLC to monitor degradation under accelerated conditions (40°C/75% RH for 4 weeks) .
- Cyclodextrin complexes: Improve aqueous solubility via inclusion complexation .
Advanced: What mechanistic hypotheses exist for this compound’s biological activity, and how can they be tested?
Answer:
- Hypothesis 1: Inhibition of bacterial DNA gyrase or topoisomerase IV. Test via enzyme inhibition assays using purified E. coli gyrase .
- Hypothesis 2: Apoptosis induction in cancer cells via caspase-3 activation. Validate via flow cytometry (Annexin V/PI staining) .
- Target engagement: Use SPR (surface plasmon resonance) to measure binding affinity to suspected targets .
Basic: How can researchers optimize purification protocols for this compound?
Answer:
- Column chromatography: Use silica gel with gradient elution (hexane:ethyl acetate 7:3 → 1:1) .
- Recrystallization: Optimize solvent pairs (e.g., ethanol/water) to achieve >98% purity .
- Yield vs. purity trade-off: Prioritize purity for biological studies; accept lower yields (~40–50%) if necessary .
Advanced: What strategies are effective for derivatizing the oxalamide backbone to enhance pharmacokinetic properties?
Answer:
- Prodrug design: Introduce ester groups at the oxalamide nitrogen to improve oral bioavailability .
- PEGylation: Attach polyethylene glycol (PEG) chains to increase half-life .
- Metabolic stability: Replace labile groups (e.g., methyl with trifluoromethyl) to reduce CYP450-mediated degradation .
Basic: How should thermal stability and decomposition profiles be analyzed?
Answer:
- Thermogravimetric Analysis (TGA): Determine decomposition onset temperature (expected >200°C for similar compounds) .
- Differential Scanning Calorimetry (DSC): Identify melting points and polymorphic transitions .
- Isothermal stability: Store at 25°C/60% RH for 12 months and monitor via XRD for crystallinity changes .
Advanced: What computational tools are recommended for predicting off-target interactions or toxicity?
Answer:
- ADMET prediction: Use SwissADME or ADMETLab to assess absorption, CYP inhibition, and hERG liability .
- Molecular dynamics (MD): Simulate binding to human serum albumin to predict plasma protein binding .
- Toxicity databases: Cross-reference with Tox21 or PubChem BioAssay data for structural alerts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
